FMOC-CYS(ME)-OH
Overview
Description
FMOC-CYS(ME)-OH is a derivative of the amino acid cysteine, where the thiol group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the sulfur atom is methylated. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and versatility in forming disulfide bonds, which are crucial for protein structure .
Mechanism of Action
Target of Action
FMOC-CYS(ME)-OH, also known as Fmoc-S-Methyl-L-Cysteine or FMOC-S-METHYL-L-CYSETEINE, is primarily used in the field of peptide synthesis . Its primary targets are the peptide sequences that are being synthesized .
Mode of Action
The compound operates through a mechanism known as native chemical ligation (NCL), which is a method for creating peptide bonds . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . This protection allows for the controlled addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide sequences . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide sequence . The compound’s action can influence the structure and function of the synthesized peptides .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences . By protecting the amino acid during synthesis, the compound allows for the controlled growth of the peptide chain . This can result in the creation of peptides with specific structures and functions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-CYS(ME)-OH typically involves the protection of the amino and thiol groups of cysteine. The process begins with the methylation of the thiol group using methyl iodide in the presence of a base such as sodium hydride. The amino group is then protected by the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis techniques, which allow for the efficient production of large quantities of the compound. The use of automated systems ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
FMOC-CYS(ME)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are essential for protein folding and stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Piperidine in dimethylformamide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Exposure of free amino groups for peptide coupling.
Scientific Research Applications
Chemistry
FMOC-CYS(ME)-OH is widely used in solid-phase peptide synthesis, allowing for the incorporation of cysteine residues into peptides. This is crucial for studying protein structure and function, as well as for the development of peptide-based drugs .
Biology
In biological research, this compound is used to study the role of cysteine residues in protein folding and stability. It is also employed in the synthesis of cysteine-rich peptides, which are important for understanding protein-protein interactions .
Medicine
The compound is used in the development of peptide-based therapeutics, particularly those targeting diseases involving protein misfolding and aggregation, such as Alzheimer’s disease and cystic fibrosis .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug development .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Cysteine: Similar to FMOC-CYS(ME)-OH but without the methylation of the thiol group.
Fmoc-S-tert-Butyl-L-Cysteine: Another cysteine derivative with a tert-butyl group protecting the thiol group.
Fmoc-S-Trityl-L-Cysteine: Contains a trityl group protecting the thiol group.
Uniqueness
This compound is unique due to the methylation of the thiol group, which provides additional stability and prevents unwanted oxidation during peptide synthesis. This makes it particularly useful in the synthesis of cysteine-rich peptides and proteins .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNJDZVHMNQAGO-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427159 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138021-87-1 | |
Record name | Fmoc-S-Methyl-L-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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